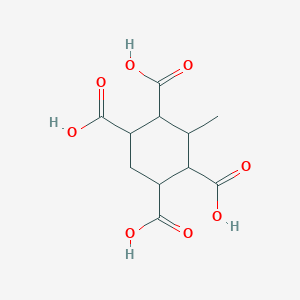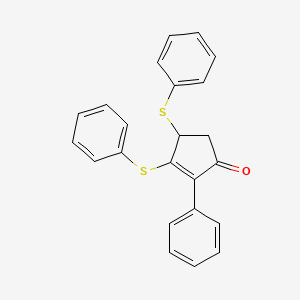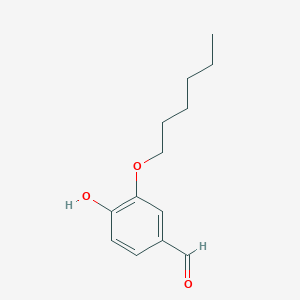
3-(Hexyloxy)-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexyloxy)-4-hydroxybenzaldehyde: is an organic compound characterized by a benzaldehyde core substituted with a hexyloxy group at the 3-position and a hydroxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Hexyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Hexyloxy)-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of liquid crystals and other functional materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals .
Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and fragrances .
Mecanismo De Acción
The mechanism of action of 3-(Hexyloxy)-4-hydroxybenzaldehyde is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the hexyloxy group provides hydrophobic interactions that can influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of a hexyloxy group, resulting in different solubility and reactivity properties.
Uniqueness: 3-(Hexyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxy and a hexyloxy group, which confer distinct chemical and physical properties. The hexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins .
Propiedades
Número CAS |
650606-31-8 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-hexoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
Clave InChI |
HZAKEKDTQXXGJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


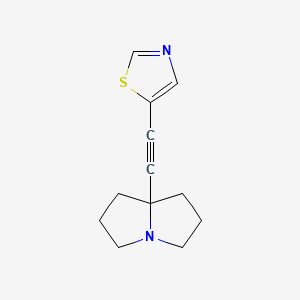
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
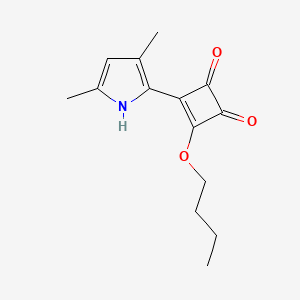

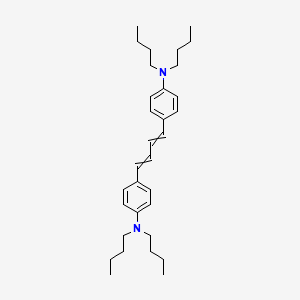
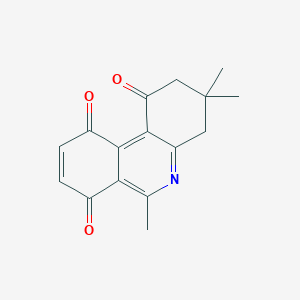
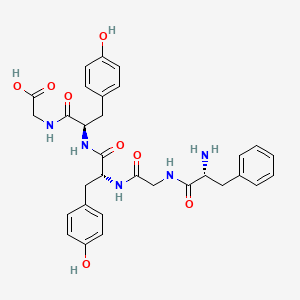
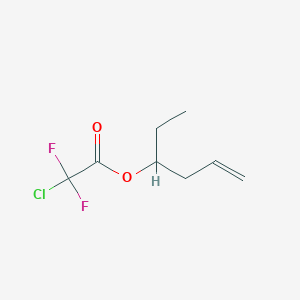
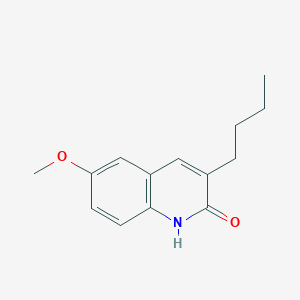
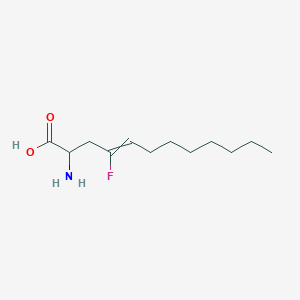
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
